7-{[3-(呋喃-2-基)-1-甲基丙基]氨基}-3-苯基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .科学研究应用
合成与化学性质
研究人员已经开发出多种合成嘧啶衍生物的方法,包括目标化合物,展示了其在合成化学中的相关性。例如,Girreser 等人。(2004) 描述了使用 Vilsmeier 反应合成嘧啶衍生物,突出了该化合物作为进一步化学修饰支架的潜力 Girreser, Heber, & Schütt, 2004。同样,Osyanin 等人。(2014) 提出了一种新的铬烯嘧啶二酮合成方法,该方法可能与目标化合物的结构框架有关 Osyanin, Osipov, Pavlov, & Klimochkin, 2014。
生物活性
包括所讨论化合物在内的嘧啶衍生物因其潜在的生物活性而受到研究。Nadendla 和 Lakshmi (2018) 合成了新型吡啶嘧啶衍生物并评估了它们的抗氧化和抗炎活性,表明该化合物与药用化学相关 Nadendla & Lakshmi, 2018。Rauf 等人。(2010) 检查了嘧啶衍生物对脲酶的抑制作用,表明它们在解决尿素酶产生细菌引起的疾病方面的潜在应用 Rauf et al., 2010。
光学和非线性光学性质
Mohan 等人。(2020) 合成了基于嘧啶的双尿嘧啶衍生物,评估了它们的光学、非线性光学 (NLO) 和药物发现应用。这项研究展示了该化合物在开发 NLO 材料中的实用性,这对于各种光子应用至关重要 Mohan et al., 2020。
晶体结构分析
Trilleras 等人。(2009) 研究了吡啶嘧啶二酮的晶体结构,包括与目标化合物相似的衍生物。他们的工作提供了对分子和晶体学性质的见解,这对于理解化合物的相互作用和稳定性至关重要 Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009。
安全和危害
The compound “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not intended for human or veterinary use. It is available for research use only, indicating that it should be handled with appropriate safety measures in a research setting.
未来方向
Pyrimidopyrimidines, including “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Therefore, future research in this area is likely to continue exploring the synthesis, properties, and potential applications of these compounds.
作用机制
Target of Action
Similar compounds, pyrimido[4,5-d]pyrimidines, have been known to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and hypertension .
Mode of Action
It’s structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . This suggests that it might interact with its targets in a similar manner as these compounds.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . For instance, inhibition of phosphodiesterase can affect the cyclic AMP pathway, leading to a variety of downstream effects .
Result of Action
The compound exhibits varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its various targets.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
2-[4-(furan-2-yl)butan-2-ylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13(9-10-15-8-5-11-28-15)22-19-21-12-16-17(23-19)24-20(27)25(18(16)26)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVVDVCQZALYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。